

5-Bromo-2-chlorophenol structural information and SMILES string

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-chlorophenol

Cat. No.: B068879

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, physicochemical properties, and detailed experimental protocols for the analysis of **5-Bromo-2-chlorophenol**.

Structural and Physicochemical Data

5-Bromo-2-chlorophenol is a halogenated aromatic compound with the molecular formula C_6H_4BrClO .^{[1][2][3]} It is also known by its IUPAC name, **5-bromo-2-chlorophenol**.^[1] This compound is a solid at room temperature, appearing as a light yellow to white crystalline powder.^[3]

The structural and identifying information for **5-Bromo-2-chlorophenol** is summarized in the table below.

Identifier	Value	Source
IUPAC Name	5-bromo-2-chlorophenol	[1]
SMILES String	<chem>C1=CC(=C(C=C1Br)O)Cl</chem>	[1][4]
Molecular Formula	C ₆ H ₄ BrClO	[1][2][3]
Molecular Weight	207.45 g/mol	[1][2]
CAS Number	183802-98-4	[1][3][5]
InChI	InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H	[1][2][4]
InChIKey	UEVFFMZHGNYDKM-UHFFFAOYSA-N	[1][2][4]

A summary of the key physicochemical properties of **5-Bromo-2-chlorophenol** is provided below.

Property	Value	Source
Melting Point	55-58 °C	[6]
Boiling Point	234 °C	[6]
Appearance	Light yellow to white crystalline powder	[3]
pKa (Predicted)	7.53 ± 0.10	[3]

Experimental Protocols

Synthesis of 5-Bromo-2-chlorophenol

A common laboratory-scale synthesis of **5-Bromo-2-chlorophenol** involves the demethylation of 5-bromo-2-chloroanisole using boron tribromide.

Materials:

- 5-bromo-2-chloroanisole
- Dichloromethane (DCM)
- Boron tribromide (BBr_3)
- 2N Sodium hydroxide (NaOH) solution
- 2N Hydrochloric acid (HCl)
- tert-Butyl methyl ether (TBME)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloroanisole in dichloromethane.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.
- Upon completion of the reaction, carefully pour the mixture into a pre-cooled mixture of 2N NaOH and ice.
- Extract the aqueous mixture twice with tert-butyl methyl ether.
- Acidify the aqueous phase to a suitable pH with 2N HCl .
- Extract the acidified aqueous phase again with tert-butyl methyl ether twice.
- Combine all the organic phases and dry over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure to yield **5-bromo-2-chlorophenol** as colorless crystals.

Purity Determination by Gas Chromatography (GC)

The purity of **5-Bromo-2-chlorophenol** can be determined using gas chromatography with a flame ionization detector (FID). Due to the polar nature of phenols, derivatization may be employed to improve peak shape and resolution, though direct analysis is also possible.

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID)
- Capillary column suitable for phenol analysis (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column)

Direct Analysis Method:

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- Injection Volume: 1 μ L
- Sample Preparation: Prepare a 1 mg/mL solution of **5-Bromo-2-chlorophenol** in a suitable solvent such as dichloromethane or methanol.

Acetylation Derivatization for Improved Analysis:

- Dissolve approximately 10 mg of **5-Bromo-2-chlorophenol** in 1 mL of a suitable solvent.
- Add 100 μ L of acetic anhydride and 50 μ L of pyridine.
- Heat the mixture at 60 °C for 30 minutes.
- After cooling, the sample is ready for injection. The GC conditions would be similar to the direct analysis method, but the retention time will shift due to the formation of the acetate ester.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of **5-Bromo-2-chlorophenol**.

Sample Preparation:

- Dissolve 5-25 mg of **5-Bromo-2-chlorophenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) in a clean, dry NMR tube.[\[1\]](#)[\[2\]](#)
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[\[1\]](#)
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[\[5\]](#)

^1H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher
- Solvent: CDCl_3 or $\text{DMSO}-d_6$
- Reference: Tetramethylsilane (TMS) at 0 ppm

- Expected Chemical Shifts (Predicted): The aromatic protons are expected to appear in the range of 6.8-7.5 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **5-Bromo-2-chlorophenol**. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the **5-Bromo-2-chlorophenol** powder onto the ATR crystal, ensuring complete coverage.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm^{-1} are sufficient.^{[6][7]}

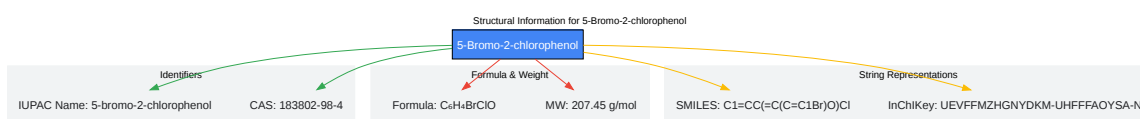
Expected Absorptions:

- O-H stretch: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to hydrogen bonding.^[8]
- Aromatic C-H stretch: Peaks in the region of $3000\text{-}3100\text{ cm}^{-1}$.^[8]
- Aromatic C=C stretch: Absorptions in the $1400\text{-}1600\text{ cm}^{-1}$ region.^[8]
- C-O stretch: A peak in the $1200\text{-}1300\text{ cm}^{-1}$ region.
- C-Cl stretch: Typically in the $600\text{-}800\text{ cm}^{-1}$ region.

- C-Br stretch: Typically in the 500-600 cm^{-1} region.

Visualization of Structural Information

The following diagram illustrates the key structural identifiers of **5-Bromo-2-chlorophenol**.



[Click to download full resolution via product page](#)

Caption: Key structural identifiers for **5-Bromo-2-chlorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. stemed.site [stemed.site]
- 7. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [5-Bromo-2-chlorophenol structural information and SMILES string]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068879#5-bromo-2-chlorophenol-structural-information-and-smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com